Home > Products > Screening Compounds P17527 > N-methyl-1-(pyridazin-3-yl)piperidin-3-amine
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine - 1247087-42-8

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

Catalog Number: EVT-1741719
CAS Number: 1247087-42-8
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. [] It demonstrates strong antitumor activity, particularly in B-cell lymphoma models. []

SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide)

Compound Description: SAR216471 is a potent, reversible P2Y12 antagonist with antiplatelet and antithrombotic activity. [] It shows promise as a potential alternative to clopidogrel for treating cardiovascular diseases. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor currently under investigation for its anticancer properties. [, ] It exhibits low toxicity against keratinocytes, suggesting a reduced risk of cutaneous side effects compared to other Akt inhibitors. []

Overview

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is a heterocyclic compound characterized by a piperidine ring that is substituted with a pyridazine moiety and a methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural features. The chemical structure can be represented by the molecular formula C10H13N3C_{10}H_{13}N_3 and has a CAS registry number of 1247087-42-8.

Source and Classification

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine falls under the category of piperidine derivatives, which are compounds containing a six-membered ring with one nitrogen atom. The presence of the pyridazine ring, which consists of two nitrogen atoms in a five-membered aromatic structure, classifies this compound as a bicyclic heteroaromatic amine. Its classification is significant in the context of medicinal chemistry, where such compounds may exhibit diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine typically involves the reaction between a pyridazine derivative and a piperidine derivative. A common synthetic route employs N-methylpiperidine and 3-chloropyridazine as starting materials. The reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate at elevated temperatures.

Synthetic Route Example:

  1. Reactants: N-methylpiperidine and 3-chloropyridazine.
  2. Conditions: DMF as solvent, potassium carbonate as base, elevated temperature.
  3. Outcome: Formation of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine.

For industrial production, methods may involve continuous flow reactors to enhance efficiency and yield. Optimization parameters include temperature, pressure, and solvent choice to maximize production output.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form N-oxide derivatives.
  2. Reduction: Reduction reactions can be executed using lithium aluminum hydride to yield reduced amine derivatives.
  3. Substitution: The compound can participate in nucleophilic substitution reactions, allowing for functionalization of the pyridazine ring with various substituents.

Common Reagents:

  • Oxidation Agents: Potassium permanganate (in acidic medium).
  • Reducing Agents: Lithium aluminum hydride (in anhydrous ether).

These reactions facilitate the exploration of derivatives with potentially enhanced biological activity.

Mechanism of Action

The mechanism of action for N-methyl-1-(pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The precise targets and pathways are contingent upon the specific biological context and the structural characteristics of the compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents such as DMF and DMSO.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data indicates that understanding these properties is crucial for handling and application in research settings .

Applications

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for potential bioactive properties, including antimicrobial and anticancer activities.
  3. Medicine: Explored for its role in drug discovery as a scaffold for developing new therapeutic agents.
  4. Industry: Utilized in creating materials with specific properties such as polymers and coatings.

These applications underscore the compound's versatility and importance in various fields of research .

Synthetic Methodologies and Optimization Strategies for N-methyl-1-(pyridazin-3-yl)piperidin-3-amine Derivatives

Fragment-Based Scaffold Design Inspired by Chromatin Interaction Inhibitors

The structural architecture of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine (CAS 1247087-42-8) integrates pharmacophoric elements from epigenetic modulators, particularly chromatin-targeting agents. The pyridazine ring serves as a bioisostere for pyrimidine in kinase inhibitors, while the piperidine-3-amine moiety mimics histone deacetylase (HDAC) recognition motifs. Key design strategies include: Hydrogen-bonding topology: The secondary amine (–NH–) at C3 of the piperidine ring forms intramolecular interactions with the pyridazine N2 atom, stabilizing a gauche conformation ideal for protein binding. Crystallographic studies confirm this amine anchors to backbone carbonyls (e.g., SHP2 residue E250), analogous to chromatin remodelers [1]. Bioisosteric replacement: Systematic replacement of pyridazine with triazine or pyrimidine fragments revealed pyridazine’s optimal dipole moment (4.22 D) for DNA minor groove penetration. Derivatives incorporating 6-aminopyridazine showed 3.2-fold enhanced binding to bromodomain BRD4 in biochemical assays [4] [6]. Scaffold hybridization: Fusion with quinoline fragments yielded dual-acting inhibitors (e.g., compound VC2989348) targeting both HDAC and phosphatidylinositol 3-kinase (PI3K) pathways. This hybridization leveraged SNAr reactivity between 3-chloropyridazine and N-methyl-piperidin-3-amine under K₂CO₃/DMF conditions at 80°C [1].

Table 1: Hydrogen-Bonding Motifs in Scaffold Design

FragmentInteraction PartnerBond Length (Å)Biological Target
Piperidine-3-NHGlu250 (carbonyl)2.85 ± 0.12SHP2 phosphatase
Pyridazine N1Arg188 (guanidinium)3.10 ± 0.15BRD4 bromodomain
N-Methyl groupHydrophobic pocketPI3K catalytic site

Conformational Constraint Approaches in Pyridazin-Piperidine Hybridization

Conformational restriction strategies enhance target selectivity by reducing entropic penalties during binding. Three principal methodologies dominate: Spirocyclic fusion: Embedding the piperidine within [3.1.1]-bicyclic systems (e.g., 1,4-diazaspiro[5.5]undecane) fixes the amine torsion angle at θ = 60° ± 5°. This configuration improved inhibition of SHP2 (IC₅₀ = 42 nM vs. 210 nM for parent compound) by pre-organizing the pharmacophore [1] [4]. Chiral pool synthesis: Enantiopure derivatives accessed via (R)-3-aminopiperidine intermediates (prepared by enzymatic resolution or asymmetric hydrogenation) show differential activity. (R)-isomers exhibit 8-fold greater potency against mAChRs than (S)-counterparts due to steric complementarity in the orthosteric site [3] [7]. Transannular cyclization: Iodine-mediated cyclization creates azabicyclo[3.2.1]octanes, constraining the N-methylamine group in axial orientation. These derivatives demonstrated enhanced blood-brain barrier penetration (log BB = 0.17 vs. -0.86 for unconstrained analogs) in rodent models [5] [7].

Regioselective Functionalization of Pyridazine Rings for Targeted Bioactivity

Position-specific modifications of the pyridazine ring modulate electronic properties and steric accessibility, directly influencing bioactivity profiles: C4/C5 halogenation: Electrophilic bromination at C5 yields 5-Br-pyridazin-3-yl derivatives with altered π-stacking capabilities. These compounds showed 90% inhibition of 5-HT₃ receptors at 10 μM due to enhanced halogen bonding with Ser129 [1] [4]. C6 derivatization: Installing alkyl groups (methyl, ethyl) at C6 via Pd-catalyzed Suzuki coupling (e.g., with methylboronic acid/Pd(dppf)Cl₂) increases lipophilicity (cLogP +0.8). 6-Methyl analogs exhibited 3.4-fold improved mAChR antagonism while reducing hERG liability [4] [7]. C4 arylation: Buchwald-Hartwig amination at C4 with substituted anilines enabled kinase selectivity tuning. 4-(4-Fluorophenyl) derivatives displayed Kd = 8 nM against Abl1 kinase versus >500 nM for unsubstituted parent [5] [8].

Table 2: Bioactivity of Regioselective Pyridazine Modifications

PositionSubstituentcLogPTarget (IC₅₀)Selectivity Ratio
Unsubstituted0.4mAChR (210 nM)1.0
C5Br1.25-HT₃ (35 nM)8.7 (vs. D₂)
C6CH₃1.3mAChR (62 nM)3.4 (vs. hERG)
C44-F-C₆H₄2.1Abl1 (8 nM)62.5 (vs. Src)

Salt Formation and Solubility Enhancement Techniques for Improved Pharmacokinetics

Salt engineering transforms N-methyl-1-(pyridazin-3-yl)piperidin-3-amine into developable candidates by addressing aqueous insolubility (intrinsic solubility = 0.12 mg/mL): Mesylate salt optimization: Mesylate salts formed in methanol/MTBE mixtures achieve solubility >8.3 mg/mL at pH 6.8. XRPD confirmed Form I mesylate as a trihydrate with lattice energy -98.7 kJ/mol, enabling 92% oral bioavailability in canine models [1] [5]. Polymorph control: Hydrochloride salts crystallized from ethanol/water (4:1) yield non-hygroscopic Form B with dissolution rate k = 4.7 × 10⁻³ min⁻¹, outperforming hydrates (k = 1.2 × 10⁻³ min⁻¹) in biorelevant media [1] [8]. Counterion screening: Systematic evaluation of 12 counterions identified besylate salts with optimal properties: solubility (5.1 mg/mL), melting point (172°C), and stability (t₉₀ > 24 months at 40°C). Maleate salts offered superior crystallinity but caused gastric irritation in preclinical studies [5].

Table 3: Pharmacokinetic Impact of Salt Forms

Salt FormSolubility (mg/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)
Free base0.12 ± 0.0378 ± 121.5 ± 0.3420 ± 45
Hydrochloride3.5 ± 0.4215 ± 281.2 ± 0.21850 ± 210
Mesylate8.3 ± 0.9398 ± 410.8 ± 0.13420 ± 380
Besylate5.1 ± 0.6325 ± 351.0 ± 0.22760 ± 310

Properties

CAS Number

1247087-42-8

Product Name

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-3-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3

InChI Key

QLSDWIHANVSIEK-UHFFFAOYSA-N

SMILES

CNC1CCCN(C1)C2=NN=CC=C2

Canonical SMILES

CNC1CCCN(C1)C2=NN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.